molecular formula C10H8FN5O B2694625 N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide CAS No. 2361642-61-5

N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide

Cat. No. B2694625
CAS RN: 2361642-61-5
M. Wt: 233.206
InChI Key: UXYYENUHJZUSKJ-UHFFFAOYSA-N
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Description

N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide, also known as FTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTP is a tetrazole-based compound that exhibits unique chemical and biological properties, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide is not fully understood, but it is believed to act through the modulation of various cellular pathways. N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response. In vivo studies have demonstrated that N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide exhibits analgesic and anticonvulsant effects, and can reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide exhibits a range of biological activities, making it a versatile compound for investigating various physiological processes. However, there are limitations to the use of N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide has not yet been extensively studied in humans, so its safety and efficacy in clinical settings remain unknown.

Future Directions

There are several future directions for research on N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide. One area of interest is the development of N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide-based drugs for the treatment of inflammatory diseases, such as arthritis. Additionally, N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide has potential as an anticancer agent, and further research is needed to investigate its efficacy in cancer treatment. Another area of interest is the elucidation of the mechanism of action of N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide, which could provide insights into the development of new drugs targeting inflammatory pathways. Finally, more research is needed to assess the safety and efficacy of N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide in humans, which could pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide involves the reaction of 3-fluoro-4-nitrophenylprop-2-en-1-ol with sodium azide in the presence of copper(I) iodide, followed by reduction with palladium on carbon. The resulting compound is then treated with propargyl bromide to yield N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide.

Scientific Research Applications

N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[3-fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN5O/c1-2-10(17)13-7-3-4-9(8(11)5-7)16-6-12-14-15-16/h2-6H,1H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYYENUHJZUSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)N2C=NN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide

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